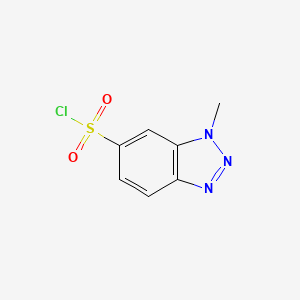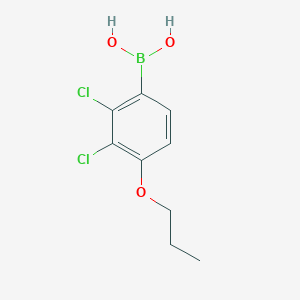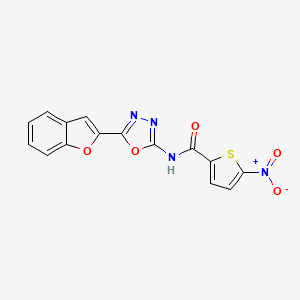![molecular formula C19H17N5O4S B2384180 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251602-72-8](/img/structure/B2384180.png)
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazolo[4,3-a]pyrazine ring, possibly through a cyclization reaction . The methoxy and acetamide groups could be introduced through subsequent reactions.Molecular Structure Analysis
The triazolo[4,3-a]pyrazine ring is a fused ring system that contains both nitrogen and carbon atoms. This could potentially influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Activities
Insecticidal Applications
Some studies have focused on the synthesis of novel heterocycles, incorporating thiadiazole moieties, which were tested as insecticidal agents against certain pests like the cotton leafworm, Spodoptera littoralis. This research shows the potential of such compounds in agricultural applications (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
There is significant interest in the synthesis of triazolo and pyrazole derivatives for their potential in medicinal chemistry, particularly in cancer and microbial infection treatments. For example, analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized and evaluated for their anticancer and antimicrobial activities, highlighting the potential of such compounds in therapeutic applications (Kumar et al., 2019).
Heterocyclic Chemistry in Drug Development
Scaffold for Drug Design
The structural motif of 1,2,4-triazolo[4,3-a]pyrazin-3-one has been identified as a versatile scaffold for developing adenosine human receptor antagonists. This demonstrates the compound's significance in the design of new drugs targeting neurological diseases and conditions (Falsini et al., 2017).
Antibacterial Activity
Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and characterized, showing potent antibacterial activity against various bacteria. This research points towards the potential use of these compounds in fighting bacterial infections (Reddy et al., 2013).
Antitumoral and Antiviral Activities
Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure have been synthesized and shown promising in vitro anticoronavirus and antitumoral activities. Such studies underscore the potential application of these compounds in developing new antiviral and anticancer drugs (Jilloju et al., 2021).
Future Directions
properties
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-27-13-4-2-5-14(10-13)28-18-17-22-24(19(26)23(17)8-7-20-18)12-16(25)21-11-15-6-3-9-29-15/h2-10H,11-12H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTAYWASEHPXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)
![2-[(4-cyanophenoxy)methyl]benzoic Acid](/img/structure/B2384104.png)


![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)



![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)